Crystal Structure Refinement: High-Resolution Solid-State Data for (4-Nitro-1H-benzimidazol-2-yl)methanol
The crystal structure of (4-nitro-1H-benzimidazol-2-yl)methanol has been experimentally determined and refined to a high degree of precision, providing essential data for solid-state characterization and formulation development. This structural data is a specific asset not available for many other nitrobenzimidazole analogs. The refinement yielded an R-factor of 0.0414 for 728 unique observed reflections [1].
| Evidence Dimension | X-ray crystallography refinement quality (R-factor) |
|---|---|
| Target Compound Data | R = 0.0414 |
| Comparator Or Baseline | Not applicable; this is a unique structural dataset. |
| Quantified Difference | Not applicable |
| Conditions | Single-crystal X-ray diffraction study at 291 K, orthorhombic crystal system |
Why This Matters
This high-quality structural data is crucial for computational docking studies, understanding solid-state stability, and designing formulations, thereby reducing development risk.
- [1] Publication Info. (n.d.). Crystal structure of C16H16NO3. Koreascience.or.kr. View Source
